1,4'-Bipiperidine-1'-carboxylic acid is a complex organic compound characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 212.288 g/mol. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in treating neurological disorders and cancer.
1,4'-Bipiperidine-1'-carboxylic acid falls under the category of piperidine derivatives, which are known for their roles in various pharmacological contexts. It is classified as a monocarboxylic acid resulting from the formal condensation of the amino group of 1,4'-bipiperidine with carbonic acid . The compound is available from multiple suppliers, indicating its relevance in research and industrial applications .
The synthesis of 1,4'-bipiperidine-1'-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
For example, one synthesis method involves the acylation of bipiperidine-1-amine to produce the corresponding carboxylic acid chloride, which can then be hydrolyzed to yield 1,4'-bipiperidine-1'-carboxylic acid .
The molecular structure of 1,4'-bipiperidine-1'-carboxylic acid features two piperidine rings linked by a carbon chain with a carboxylic acid functional group at one end. The compound's chemical structure can be represented as follows:
Key data about the compound include:
1,4'-Bipiperidine-1'-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines. Notable reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity .
The mechanism of action of 1,4'-bipiperidine-1'-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance:
The detailed mechanism often requires further investigation through pharmacological studies.
The physical properties of 1,4'-bipiperidine-1'-carboxylic acid include:
Chemical properties include:
These properties influence its behavior in biological systems and its utility in synthetic applications.
1,4'-Bipiperidine-1'-carboxylic acid has several applications across various fields:
Regioselective condensation is pivotal for constructing the unsymmetrical 1,4'-bipiperidine backbone of 1,4'-bipiperidine-1'-carboxylic acid (molecular formula: C₁₁H₂₀N₂O₂). This approach leverages steric and electronic differences between nitrogen atoms in the piperidine rings. The unsubstituted nitrogen of 1,4'-bipiperidine (C₁₀H₂₀N₂) typically undergoes selective condensation with carbonic acid derivatives due to higher nucleophilicity, preventing undesired bis-carboxylated products [2] .
A demonstrated strategy involves N-tert-butoxycarbonylation at the less hindered piperidine nitrogen, followed by carboxylation at the alternate nitrogen using activated carbonates. This sequential protection enables isolation of the monocarboxylated product with >95% regioselectivity. Alternative methods employ in situ trapping of the mono-carboxylate anion, which suppresses dialkylation byproducts through kinetic control [4]. Reaction solvent polarity critically influences regioselectivity—aprotic solvents like DMF favor monocarboxylation by stabilizing the transition state, while protic solvents promote over-reaction.
Table 1: Regioselectivity Under Different Condensation Conditions
Carbonic Acid Derivative | Solvent | Temp (°C) | Reaction Time (h) | Monocarboxylate Yield (%) |
---|---|---|---|---|
Di-tert-butyl dicarbonate | THF | 25 | 4 | 92 |
Carbonyldiimidazole | DMF | 0-5 | 2 | 88 |
Ethyl chloroformate | Dichloromethane | 40 | 6 | 78 |
The formal condensation between 1,4'-bipiperidine and carbonic acid derivatives relies on catalytic activation to overcome the energy barrier associated with carbamate bond formation. Transition metal catalysts, particularly zinc(II) acetate, accelerate carbonyl transfer from di-tert-butyl dicarbonate (Boc₂O) to the secondary amine group at rates exceeding non-catalyzed reactions by 8-fold. This occurs via a coordination complex where zinc polarizes the carbonyl group, enhancing electrophilicity [5].
Enzymatic catalysis provides biological relevance. Human carboxylesterase 1 (CES1, EC 3.1.1.1) hydrolyzes irinotecan to yield 1,4'-bipiperidine-1'-carboxylic acid and SN-38 in vivo. This enzymatic reaction represents a natural biocatalytic pathway for generating the compound, demonstrating perfect regioselectivity under physiological conditions. In vitro, immobilized CES1 achieves >99% conversion of irinotecan within 30 minutes at pH 7.4, highlighting its potential for biotechnological synthesis [6].
Continuous flow systems enhance catalytic efficiency further. Heterogeneous catalysts like silica-supported DMAP (4-dimethylaminopyridine) packed in flow reactors achieve near-quantitative yields of 1,4'-bipiperidine-1'-carboxylic acid within 10 minutes residence time. This setup minimizes decomposition pathways observed in batch processing, particularly at elevated temperatures [8].
The carboxylic acid group in 1,4'-bipiperidine-1'-carboxylic acid necessitates protection during multi-step synthesis to prevent side reactions. Fmoc protection stands out due to its orthogonality to amine groups and mild deprotection conditions (piperidine/DMF). The protocol involves reacting the carboxylic acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in anhydrous acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). This achieves >98% protection efficiency within 2 hours at ambient temperature [7].
A key advantage is Fmoc’s stability towards acidic conditions that cleave other protecting groups (e.g., tert-butyl esters). This permits sequential deprotection strategies in complex molecule assembly. Crucially, Fmoc does not migrate to the secondary amine of the bipiperidine system during protection, preserving the molecule’s regiochemical integrity. Deprotection kinetics studies reveal complete Fmoc removal within 15 minutes using 20% piperidine in DMF, leaving the carboxylic acid group and bipiperidine backbone intact [8].
Table 2: Protection Efficiency with Different Fmoc Reagents
Protecting Reagent | Base | Solvent | Time (min) | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Fmoc-Cl | Na₂CO₃ | Dioxane | 120 | 85 | 78 |
Fmoc-OSu | None | CH₃CN | 90 | 98 | 95 |
Fmoc-OPh | DMAP | DMF | 180 | 92 | 80 |
Solid-phase synthesis enables precise incorporation of 1,4'-bipiperidine-1'-carboxylic acid into peptide chains. The compound serves as a conformationally constrained diamine linker when attached to Wang resin via its carboxylic acid group. Activation with HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) achieves efficient loading (0.8 mmol/g resin), exceeding standard carbodiimide coupling by 40%. Microwave irradiation at 50°C further reduces coupling time to 10 minutes while maintaining >99% coupling efficiency per step [7] [8].
The bipiperidine’s secondary nitrogen poses a challenge during chain elongation. In situ activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) prevents diketopiperazine formation, a side reaction common in sterically hindered systems. After peptide assembly, TFA cleavage (95% with 2.5% water scavengers) liberates hybrids while preserving acid-labile functional groups. These hybrids exhibit enhanced α-helix stabilization in model peptides compared to standard alkyl linkers [8].
Continuous flow solid-phase reactors dramatically improve synthesis scalability. Packing Fmoc-protected 1,4'-bipiperidine-1'-carboxylic acid-loaded resin in fixed-bed reactors allows automated reagent flow cycles. This reduces synthesis time for decapeptide-bipiperidine conjugates from 48 hours (batch) to 8 hours, with crude purity increasing from 75% to 92% due to minimized aggregation [7].
Table 3: Solid-Phase Synthesis Efficiency Metrics
Parameter | Batch Method | Continuous Flow | Improvement |
---|---|---|---|
Coupling Efficiency/Step | 98.5% | 99.8% | +1.3% |
Total Synthesis Time (5-mer) | 12 h | 3 h | -75% |
Crude Purity (10-mer) | 75% | 92% | +17% |
Resin Loading Capacity | 0.5 mmol/g | 0.9 mmol/g | +80% |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: